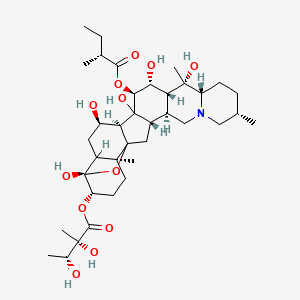

Neogermbudine

Description

Overview of Natural Products Chemistry and the Significance of Alkaloids in Research

Natural products chemistry is a scientific discipline focused on the isolation, structure elucidation, and synthesis of chemical compounds produced by living organisms. florajournal.com These compounds, often referred to as secondary metabolites, are not directly involved in the normal growth, development, or reproduction of the organism but often play crucial roles in defense mechanisms and environmental interactions. nih.govfrontiersin.org Among the vast array of natural products, alkaloids represent one of the most diverse and pharmacologically significant groups. florajournal.com

Alkaloids are naturally occurring organic compounds that contain at least one nitrogen atom, which typically imparts basic properties to the molecule. gcwgandhinagar.com Found predominantly in plants, but also in fungi, bacteria, and animals, alkaloids exhibit a wide range of potent biological activities. florajournal.comgcwgandhinagar.com Their structural complexity and diverse physiological effects have made them a cornerstone of drug discovery, with many serving as templates for the development of modern pharmaceuticals. florajournal.comnih.gov Historically, alkaloids like morphine, quinine, and atropine (B194438) have had a profound impact on medicine. nih.govresearchgate.net The study of alkaloids continues to be a vibrant area of research, providing insights into biosynthetic pathways, ecological interactions, and novel therapeutic agents. florajournal.comnih.gov

Historical Context of Veratrum Alkaloid Research

The study of alkaloids from the Veratrum genus, commonly known as false hellebores, has a rich history dating back to the 19th century. nih.gov Early investigations by French researchers Pelletier and Caventou in 1820 on Veratrum album led to the isolation of a substance they named "veratrine," which is now known to be a mixture of several alkaloids. nih.gov Advances in separation techniques in the early 20th century greatly expanded the understanding of the complex array of steroidal alkaloids present in these plants. nih.gov

Over the past century, more than 100 distinct steroidal alkaloids have been identified from various Veratrum species. nih.govsemanticscholar.org These compounds have been the subject of intense research due to their potent biological activities, including hypotensive and teratogenic effects. nih.gov Notably, the investigation of Veratrum californicum led to the discovery of cyclopamine, a teratogenic alkaloid that has become a crucial tool in studying embryonic development and cancer biology due to its inhibition of the Hedgehog signaling pathway. nih.govworldbotanical.com The historical exploration of Veratrum alkaloids laid the groundwork for the discovery and characterization of numerous complex molecules, including Neogermbudine.

Positioning this compound within the Broader Field of Specialized Metabolite Studies

This compound is classified as a C-nor-D-homo steroidal alkaloid, a subgroup of the broader class of Veratrum alkaloids. ontosight.ai The study of such intricate natural products falls under the umbrella of specialized metabolism, which focuses on the vast and diverse chemical compounds that are not essential for the primary life processes of an organism but play crucial roles in adaptation and survival. frontiersin.orgnih.gov

Specialized metabolites, like this compound, are often produced in response to specific environmental cues and can have highly specific biological activities. frontiersin.orgmetwarebio.com The biosynthesis of these complex molecules involves intricate enzymatic pathways, and understanding these pathways is a key area of research in specialized metabolite studies. nih.gov The structural complexity and specific stereochemistry of this compound make it a subject of interest for synthetic chemists and pharmacologists. ontosight.ai The study of compounds like this compound contributes to the broader understanding of the evolution of metabolic diversity in plants and the potential for discovering new bioactive molecules. nih.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C37H59NO12 | nih.gov |

| Molecular Weight | 709.9 g/mol | nih.gov |

| CAS Registry Number | 595-64-2 | lookchem.comctdbase.orgchemblink.comchemicalbook.com |

| IUPAC Name | [(1S,9S,10S,11R,13S,14S,16R,23S,25R)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2,3-dihydroxy-2-methylbutanoate | nih.gov |

| Synonyms | Germbudine | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2S,6S,9S,10S,11R,12R,13S,15S,16R,19S,22S,23S)-10,12,14,16,23-pentahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S,3R)-2,3-dihydroxy-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H59NO12/c1-8-18(3)30(42)49-29-27(41)26-20(16-38-15-17(2)9-10-24(38)34(26,7)45)21-14-35-28(36(21,29)46)22(40)13-23-32(35,5)12-11-25(37(23,47)50-35)48-31(43)33(6,44)19(4)39/h17-29,39-41,44-47H,8-16H2,1-7H3/t17-,18+,19+,20-,21-,22+,23?,24-,25-,26+,27+,28+,29-,32-,33-,34+,35?,36?,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSPRPDSPCBAKK-KFQWNRGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(CC6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(C(C)O)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C)C(=O)O[C@H]1[C@@H]([C@H]2[C@@H](CN3C[C@H](CC[C@H]3[C@@]2(C)O)C)[C@H]4C1([C@@H]5[C@@H](CC6[C@]7(C5(C4)O[C@@]6([C@H](CC7)OC(=O)[C@](C)([C@@H](C)O)O)O)C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H59NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90974908 | |

| Record name | Neogermbudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

709.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

595-64-2 | |

| Record name | Neogermbudine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neogermbudine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90974908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Purification Methodologies for Neogermbudine

Plant Source Identification and Collection for Research Purposes

The initial and most critical step in the isolation of Neogermbudine is the identification and procurement of the correct plant species. The genus Veratrum, commonly known as false hellebore, is widely recognized as the primary source of a diverse array of steroidal alkaloids, including this compound.

Specific Veratrum Species for this compound Isolation

Research has identified several species within the Veratrum genus as sources of this compound. The roots and rhizomes of these plants are typically the parts used for extraction, as they contain the highest concentration of these alkaloids. nih.gov

| Species | Reference |

|---|---|

| Veratrum album | tinkturenpresse.de |

| Veratrum japonicum | nih.gov |

| Veratrum nigrum | dntb.gov.uagoogle.com |

| Veratrum viride | researchgate.net |

| Veratrum schindleri | researchgate.net |

| Veratrum maackii | researchgate.net |

Geographical and Ecological Considerations in Sample Procurement

The genus Veratrum is distributed across temperate and subarctic regions of the Northern Hemisphere, with a significant concentration of species diversity in Eastern Asia. pacificbulbsociety.orgresearchgate.net The specific habitats of these plants are a crucial consideration for collection, as environmental factors can influence the phytochemical profile and alkaloid concentration.

Veratrum album (White Hellebore) has a broad, almost circumpolar distribution, found from Europe through Siberia to Alaska. pacificbulbsociety.orgwikipedia.orgkew.org It typically grows in subalpine meadows that are wet in the spring and at the margins of woodlands. pacificbulbsociety.org

Veratrum japonicum is native to East Asia, specifically Japan, Korea, and northeastern China. ontosight.ai It prefers moist, shaded environments such as the edges of woodlands and banks of streams. ontosight.ai

Veratrum nigrum (Black False Hellebore) is widespread across Eurasia, from France to Korea. wikipedia.org It thrives in shade or partial shade in wet or moist, nutrient-rich soils, and is often found in damp meadows and on mountain slopes. wikipedia.orgmissouribotanicalgarden.orgpfaf.org

Veratrum viride (Green False Hellebore) is native to North America, with distinct eastern and western varieties. wikipedia.org It is commonly found in wet soils in meadows, swamps, and along sunny streambanks, from sea level to high elevations. wikipedia.orgnativeplanttrust.orgpnwflowers.com

Veratrum californicum (California False Hellebore) is found in western North America, from Washington south to Mexico. wildflower.orgwikipedia.orgrngr.net It prefers moist, heavy soils in high mountain meadows, creek bottoms, and woodlands that receive significant winter snowpack. wildflower.orgwikipedia.org

| Species | Geographical Distribution | Typical Habitat |

|---|---|---|

| Veratrum album | Europe, Western Asia (Siberia), Alaska wikipedia.orgkew.org | Subalpine meadows, woodland margins pacificbulbsociety.org |

| Veratrum japonicum | East Asia (Japan, Korea, NE China) ontosight.aiiniaf.gob.boe-kjpt.org | Moist, shaded areas, woodland edges, stream banks ontosight.ai |

| Veratrum nigrum | Eurasia (France to Korea) wikipedia.orgrcplondon.ac.uk | Damp meadows, mountain slopes, partial shade wikipedia.orgpfaf.org |

| Veratrum viride | Eastern & Western North America wikipedia.org | Wet woods, swamps, meadows, streambanks wildflower.orgunc.edu |

Extraction Techniques from Biological Matrices

Once the plant material is collected, the next stage involves extracting the crude alkaloids from the complex plant matrix. This is typically followed by chromatographic techniques to separate and purify individual compounds like this compound.

Solvent Extraction Methods for Alkaloid Isolation

Solvent extraction is a foundational technique for isolating alkaloids from plant materials. The process generally involves pulverizing the dried roots and rhizomes to increase the surface area for solvent penetration.

A common approach involves reflux extraction with an alcohol, such as ethanol (B145695), often at concentrations between 70% and 95%. google.com The resulting extract is then filtered and concentrated under reduced pressure to remove the solvent. google.com To separate the alkaloids from other plant constituents, the concentrated extract is often subjected to an acid-base extraction. The extract is acidified to protonate the alkaloids, making them soluble in the aqueous phase, which can then be washed with a non-polar solvent to remove neutral and acidic impurities. Subsequently, the aqueous layer is made alkaline, deprotonating the alkaloids and allowing for their extraction into an immiscible organic solvent like chloroform. google.com

One study comparing various methods for extracting alkaloids from Veratrum californicum found that an ethanol soak was superior for obtaining a high yield of biologically active alkaloids. encyclopedia.pubnih.gov Soxhlet extraction, a continuous extraction method, has also been employed using solvents like ethanol or benzene. nih.govresearchgate.net However, using acidic conditions during extraction, such as with acidic ethanol, can potentially lead to the degradation or isomerization of certain sensitive alkaloids.

Modern Extraction Techniques in Natural Product Research

In addition to traditional solvent-based methods, modern techniques are being applied to improve the efficiency and selectivity of natural product extraction.

Microwave-assisted extraction (MAE) is one such technique. This method uses microwave energy to heat the solvent and plant matrix, which can accelerate the extraction process. For Veratrum californicum, MAE has been performed using an ethanol-water mixture under alkaline conditions, heating the slurry to 120°C for a short period. nih.gov

Supercritical fluid extraction (SFE) is an advanced extraction technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.gov SFE is advantageous because it uses non-toxic solvents and the solvating power of the fluid can be tuned by altering pressure and temperature. dsm-firmenich.comsitec-hp.ch This allows for potentially selective extraction. scielo.br

However, the application of SFE for highly polar compounds like alkaloids can be challenging. Alkaloids often exist in plants as salts and have low solubility in non-polar supercritical CO₂. nih.gov To overcome this, the raw plant material may require pretreatment with an alkaline reagent to convert the alkaloid salts into their more soluble free-base form. Another strategy is the addition of a polar co-solvent (modifier) to the supercritical CO₂ to increase its solvating power.

In studies on Veratrum californicum, SFE with CO₂ was investigated. However, it was found to yield products that were potentially degraded or contaminated, resulting in lower biological activity compared to conventional solvent extraction methods. This highlights that while modern techniques offer potential advantages, they must be carefully optimized for the specific target compounds and plant matrix.

Ultrasonic-Assisted Extraction (UAE) Methodologies

Ultrasonic-Assisted Extraction (UAE) is a modern and efficient green technology for extracting bioactive compounds from plant materials. mdpi.comresearchgate.net The method utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. This phenomenon involves the formation, growth, and implosion of microscopic bubbles, which generates intense local pressures and temperatures. This energy disrupts the plant cell walls, enhancing solvent penetration and facilitating the release of intracellular compounds like this compound into the extraction solvent. mdpi.commdpi.com

The primary advantages of UAE over traditional methods include higher extraction yields, reduced solvent consumption, and significantly shorter extraction times, often achieving high efficiency in as little as 30 minutes. mdpi.comnih.gov The process is also conducted at lower temperatures, which minimizes the thermal degradation of sensitive compounds. researchgate.net

For the extraction of alkaloids from plant sources such as roots and rhizomes, hydroethanolic or other polar solvent solutions are commonly employed. mdpi.comresearchgate.net The efficiency of the extraction is dependent on several key parameters that are optimized to maximize the yield of the target compound.

| Parameter | Description | Significance in Extraction | Typical Range for Plant Bioactives |

|---|---|---|---|

| Solvent Composition | The type and concentration of the solvent used for extraction. | Affects the solubility of the target compound. Polar solvents like ethanol-water mixtures are effective for alkaloids. mdpi.commdpi.com | 30-80% Ethanol or Methanol in Water mdpi.com |

| Extraction Time | The duration of sonication. | Longer times can increase yield but may lead to degradation if excessive. plos.org | 5-50 minutes mdpi.complos.org |

| Temperature | The temperature at which the extraction is performed. | Higher temperatures can improve solubility and diffusion, but excessive heat can degrade the compound. plos.org | 30-70°C plos.org |

| Solid-to-Solvent Ratio | The ratio of the mass of the plant material to the volume of the solvent. | A lower ratio (more solvent) can enhance extraction but may lead to dilution, complicating downstream processing. mdpi.comnih.gov | 10-60 g/L nih.gov |

| Ultrasonic Power/Frequency | The power output and frequency of the ultrasound waves. | Higher power generally increases extraction efficiency but must be controlled to prevent compound degradation. nih.gov | 40 kHz is a common frequency plos.org |

Chromatographic Separation Strategies

Following initial extraction, the resulting crude extract contains a complex mixture of compounds. Therefore, a systematic and multi-step chromatographic separation strategy is essential for the purification of this compound. researchgate.netthieme-connect.com This typically involves a combination of different chromatographic techniques that separate compounds based on varying physicochemical properties such as polarity, size, and charge. libretexts.orgnih.gov

Preparative Column Chromatography Techniques

Preparative column chromatography is a fundamental technique used in the initial stages of purification to separate large quantities of a target compound from a crude extract. welch-us.comresearchgate.net The process involves loading the sample onto a column packed with a solid stationary phase and eluting it with a liquid mobile phase. column-chromatography.com Compounds are separated based on their differential affinities for the stationary and mobile phases. column-chromatography.com

Silica (B1680970) Gel Chromatography: This is a form of normal-phase adsorption chromatography where the stationary phase (silica gel) is polar, and the mobile phase is non-polar. column-chromatography.com Polar compounds in the mixture adsorb more strongly to the silica gel and thus elute more slowly, while non-polar compounds travel through the column more quickly. column-chromatography.com In the isolation of alkaloids from Veratrum species, silica gel column chromatography is a standard and cost-effective first step to fractionate the crude extract. researchgate.netresearchgate.net

Reversed-Phase Chromatography (RPC): In contrast to normal-phase, RPC utilizes a non-polar stationary phase and a polar mobile phase. chromtech.com The most common stationary phase is silica gel that has been chemically modified with hydrophobic alkyl chains, such as C18 (octadecylsilyl). chromtech.comwaters.com In this mode, non-polar compounds are retained more strongly on the column, while polar compounds elute earlier. waters.com RPC is highly effective for separating alkaloids and other natural products that may be difficult to resolve using normal-phase techniques. chromtech.com

Research on the chemical constituents of Veratrum dahuricum has specifically documented the use of Diaion HP-20 and Toyopearl HW-40 resins in the isolation of its compounds. researchgate.net These specialized resins offer different separation mechanisms compared to standard silica gel.

Diaion HP-20: This is a macroporous synthetic adsorbent resin made of polystyrene. It is a non-polar adsorbent that separates compounds based on hydrophobic interactions, similar to reversed-phase chromatography, but it is stable over a wide pH range. It is effective for desalting and concentrating compounds from aqueous extracts.

Toyopearl HW-40: This is a hydrophilic methacrylic polymer resin designed for size-exclusion chromatography (SEC). ontosight.aitosohbioscience.com It separates molecules based on their size, or hydrodynamic volume. ontosight.ai Smaller molecules can enter the pores of the resin beads and are retained longer, while larger molecules are excluded from the pores and elute more quickly. tosohbioscience.com This technique is particularly useful for separating alkaloids from other macromolecules or smaller impurities. ontosight.ai

High-Performance Liquid Chromatography (HPLC) in Fractionation

High-Performance Liquid Chromatography (HPLC) is an advanced form of column chromatography that uses high pressure to pass the mobile phase through a column packed with very fine particles, leading to high-resolution separations. researchgate.net It is typically employed in the final stages of purification to isolate compounds to a high degree of purity after initial fractionation by preparative column chromatography. thieme-connect.combiotage.com

Both analytical and semi-preparative HPLC are utilized in the study of this compound.

Analytical HPLC: This is used to identify and quantify the components in a mixture. It uses narrow columns (e.g., 2-4.6 mm inner diameter), small sample volumes, and focuses on achieving the highest possible resolution to separate and detect even trace components. chromservis.eugilson.com

Semi-preparative HPLC: This method bridges the gap between analytical and large-scale preparative chromatography. chromservis.eu The goal is to isolate sufficient quantities of a pure compound (milligram to gram scale) for structural elucidation and biological testing. thermofisher.com It employs wider columns (e.g., 8-16 mm inner diameter), higher flow rates, and larger sample injection volumes compared to analytical HPLC. chromservis.eugilson.com

The development of a semi-preparative method often begins by optimizing the separation on an analytical scale and then scaling up the conditions. lcms.cz Studies on alkaloids from Veratrum species have utilized reversed-phase C18 columns for HPLC separation to yield pure this compound. thieme-connect.com

| Parameter | Specification | Purpose |

|---|---|---|

| Instrument | Semi-Preparative HPLC System with Fraction Collector | To perform the separation and collect purified fractions automatically. thermofisher.com |

| Column | Reversed-Phase C18 (e.g., Venusil XBP-C18) thieme-connect.com | Provides hydrophobic interactions to separate alkaloids based on polarity. thieme-connect.com |

| Column Dimensions | e.g., 250 mm length x 10 mm inner diameter | Wider diameter allows for higher sample loading capacity compared to analytical columns. thermofisher.com |

| Particle Size | 5 - 10 µm | A balance between resolution and backpressure for preparative scales. chromservis.eu |

| Mobile Phase | Gradient of Acetonitrile and Water | A gradient elution is used to effectively separate compounds with a range of polarities. lcms.cz |

| Flow Rate | ~5 mL/min | Scaled up from analytical flow rates to accommodate the larger column diameter. thermofisher.com |

| Injection Volume | 500 µL - 2 mL | Larger volumes are injected to process more material per run. gilson.comthermofisher.com |

| Detection | UV Detector (e.g., at 254 nm) | Monitors the column eluent to identify peaks corresponding to the compounds being separated. |

Countercurrent Chromatography (CCC) for Complex Mixtures

Countercurrent chromatography (CCC) is a sophisticated liquid-liquid partition chromatography technique that is highly effective for the separation and purification of natural products from complex mixtures. mdpi.com Unlike traditional column chromatography that uses a solid stationary phase, CCC utilizes a liquid stationary phase held in place by centrifugal force, while a liquid mobile phase flows through it. mdpi.com This eliminates irreversible adsorption of the sample onto a solid support, leading to high recovery rates and preserving the bioactivity of sensitive molecules. mdpi.com

The separation in CCC is based on the differential partitioning of solutes between two immiscible liquid phases. mdpi.com This makes it particularly well-suited for separating compounds with similar structures, such as the various steroidal alkaloids found in Veratrum extracts. nih.govacs.org High-speed counter-current chromatography (HSCCC), an advanced form of CCC, has been successfully applied to the isolation of various alkaloids, demonstrating its power in separating structurally related compounds from crude extracts. caf.ac.cn While specific protocols detailing the use of CCC for this compound are not extensively published, the technique's proven success with other Veratrum alkaloids, like veratramine (B1683811), and other complex alkaloids makes it a highly relevant and powerful methodology for its isolation. nih.govacs.org

Table 1: Features of Countercurrent Chromatography (CCC) for Alkaloid Isolation

| Feature | Description | Advantage in Alkaloid Purification |

| Principle | Liquid-liquid partition chromatography. mdpi.com | Avoids complications from solid supports like irreversible adsorption and sample degradation. mdpi.com |

| Stationary Phase | Liquid, held by centrifugal or gravitational forces. mdpi.com | High sample recovery and preservation of compound integrity. |

| Versatility | A wide range of biphasic solvent systems can be employed. | Allows for fine-tuning of selectivity for separating structurally similar alkaloids. |

| Sample Loading | High loading capacity compared to analytical HPLC. | Suitable for preparative-scale isolation from crude plant extracts. mdpi.com |

Preparative Thin-Layer Chromatography (TLC) in Isolation

Preparative Thin-Layer Chromatography (TLC) is a widely used chromatographic technique for the purification of small quantities of compounds. cdnsciencepub.com It operates on the same principles as analytical TLC but utilizes thicker stationary phase layers (typically silica gel) on larger plates to accommodate more significant amounts of material. cdnsciencepub.com This method is often employed as a final purification step for fractions obtained from column chromatography. nih.govalliedacademies.org

The general procedure involves applying the crude or semi-purified sample as a continuous band near the bottom of the preparative TLC plate. The plate is then placed in a sealed chamber containing a suitable solvent system (eluent), which moves up the plate by capillary action, separating the components of the mixture based on their differential affinity for the stationary and mobile phases. After development, the separated compound bands are visualized, often using UV light. The band corresponding to the target compound, such as this compound, is physically scraped from the plate. The pure compound is then recovered by washing the collected silica gel with a polar solvent to dissolve the compound, followed by filtration to remove the silica and evaporation of the solvent. cdnsciencepub.comcdnsciencepub.com This technique has been documented in the separation of various alkaloids from Veratrum species. nih.govcdnsciencepub.com

Table 2: General Steps for Preparative TLC Isolation

| Step | Action | Purpose |

| 1. Sample Application | A concentrated solution of the semi-pure sample is carefully applied as a narrow band onto the origin line of the TLC plate. | To load a sufficient quantity of material for purification. |

| 2. Development | The plate is placed in a chromatography chamber with a pre-selected solvent system. | To separate the mixture components into distinct bands based on their Rf values. |

| 3. Visualization | The separated bands are located on the plate, commonly under UV irradiation. | To identify the location of the target compound. |

| 4. Scraping | The silica gel band containing the desired compound is carefully scraped off the glass plate. cdnsciencepub.com | To physically isolate the stationary phase containing the target compound. |

| 5. Elution & Recovery | The collected silica is washed with a strong solvent (e.g., methanol, chloroform-methanol mixture) to dissolve the compound, followed by filtration and solvent evaporation. cdnsciencepub.com | To separate the pure compound from the silica gel adsorbent. |

Advanced Purification and Crystallization Techniques for Research Materials

Following chromatographic separation, the isolated compound often requires further purification to achieve the high degree of purity necessary for structural elucidation and biological research. Crystallization is the most common and effective method for this final purification step. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. pressbooks.pub

The process typically involves dissolving the purified compound (e.g., this compound) in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As the solution is allowed to cool slowly and undisturbed, the solubility of the compound decreases, forcing it out of the solution to form a highly ordered, solid crystalline lattice. pressbooks.pub Impurities, which are present in much lower concentrations, tend to remain dissolved in the solvent (mother liquor). The resulting pure crystals can then be collected by filtration. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. pressbooks.pub

For this compound, reports indicate that the final purification step yields colorless fine needle crystals. google.com This physical form is indicative of a highly pure substance. The purity can be confirmed by analytical techniques such as measuring the compound's melting point, which should occur over a narrow range for a pure substance.

Table 3: Physical and Analytical Properties of this compound

| Property | Value / Description | Reference |

| Appearance | Colorless fine needle crystals | google.com |

| Molecular Formula | C₂₇H₃₉NO₂ | google.com |

| Molecular Weight (m/z) | 410 [M+H]⁺ | google.com |

| Melting Point | 214.2-216.5 °C | google.com |

Structural Elucidation Methodologies of Neogermbudine

Application of Advanced Spectroscopic Techniques

NMR spectroscopy has been indispensable in delineating the complex structure of Neogermbudine. Through a combination of one-dimensional and two-dimensional experiments, researchers have been able to map out the carbon skeleton and assign the precise location of protons and functional groups. researchgate.netcolab.wscapes.gov.br Complete assignments of the proton and carbon-13 NMR signals have been crucial for confirming its identity. researchgate.netcolab.wscapes.gov.brworldbotanical.comjst.go.jp

One-dimensional ¹H and ¹³C NMR spectra provide the fundamental data for the structural analysis of this compound. The ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, signal multiplicities (splitting patterns), and integration values, which correspond to the number of protons generating the signal. The ¹³C NMR spectrum, often acquired with proton decoupling, shows the number of non-equivalent carbon atoms in the molecule.

While the specific, complete spectral data for this compound is dispersed across various studies, the analysis of related Veratrum alkaloids provides a clear framework for its characterization. researchgate.netcapes.gov.br The data from these spectra allow for the initial identification of key structural motifs, such as methyl groups, protons attached to oxygenated carbons, and the characteristic signals of the steroidal backbone.

Table 1: Representative ¹H and ¹³C NMR Data Interpretation for this compound This table is illustrative of the types of data obtained from 1D NMR spectra for compounds like this compound. Specific chemical shift assignments are based on comprehensive 2D NMR analysis.

| Atom Type | ¹H Chemical Shift (δ, ppm) Range | ¹³C Chemical Shift (δ, ppm) Range | Information Gained |

| Methyl Protons (CH₃) | 0.8 - 1.5 | 10 - 25 | Identifies the number and environment of methyl groups, including those on the steroidal core and ester side chains. |

| Methylene Protons (CH₂) | 1.0 - 2.5 | 20 - 45 | Reveals information about the cyclic structure and aliphatic chains. |

| Methine Protons (CH) | 1.5 - 4.5 | 30 - 60 | Helps define the connectivity within the steroidal rings. |

| Carbinol Protons (H-C-O) | 3.5 - 5.5 | 60 - 90 | Indicates carbons bearing hydroxyl or ether functional groups, crucial for determining the oxygenation pattern of the germine core. |

| Quaternary Carbons (C) | N/A | 30 - 100 | Identifies carbons with no directly attached protons, such as ring junctions. |

| Carbonyl Carbon (C=O) | N/A | 170 - 180 | Confirms the presence of ester functional groups. |

Two-dimensional (2D) NMR experiments are critical for assembling the full structure of this compound by establishing correlations between nuclei. emerypharma.comoxinst.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY spectra are used to trace the proton-proton networks within the individual rings of the steroidal skeleton and along the ester side chains, effectively connecting adjacent CH groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons with the carbons to which they are directly attached. emerypharma.comoxinst.com This is a powerful technique that allows for the unambiguous assignment of carbon signals based on the previously assigned proton signals, or vice versa. It is particularly useful for distinguishing between CH, CH₂, and CH₃ groups when edited versions of the pulse sequence are used. oxinst.com

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the relative stereochemistry of this compound. Cross-peaks in a NOESY spectrum indicate through-space dipolar couplings, which allows for the assignment of the spatial orientation (axial or equatorial) of substituents on the cyclohexane (B81311) rings and the relative configuration of the numerous stereocenters.

Mass spectrometry is a key technique used to determine the molecular weight and elemental composition of this compound, and to gain structural information through controlled fragmentation. yok.gov.tr

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). nih.gov This precision allows for the determination of the elemental formula of the compound. For this compound, HRMS data confirms its molecular formula as C₃₇H₅₉NO₁₂. nih.gov In one analysis using UPLC-TOF-MS with electrospray ionization (ESI), this compound was detected as its sodium adduct [M+Na]⁺. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion Adduct | Observed m/z | Calculated Mass (Da) | Molecular Formula | Source |

| [M+H]⁺ | ~710.4 | 709.40372632 | C₃₇H₅₉NO₁₂ | nih.gov |

| [M+Na]⁺ | 732.3971 | 709.8639 (as free base) | C₃₇H₅₉NO₁₂ | nih.gov |

Tandem Mass Spectrometry (MS/MS or MS²) involves the selection of a specific parent ion (such as the protonated molecule [M+H]⁺), which is then fragmented by collision-induced dissociation (CID) to produce a spectrum of daughter ions. nih.gov The fragmentation pattern is characteristic of the molecule's structure and provides valuable clues about its composition.

For steroidal alkaloids like this compound, MS/MS spectra can reveal the nature of the ester side chains by observing neutral losses corresponding to the masses of the carboxylic acids. worldbotanical.com The fragmentation of the complex polycyclic core also yields characteristic ions that help confirm the identity of the alkaloid class. yok.gov.trworldbotanical.com Analysis of this compound has shown a precursor ion [M+H]⁺ around m/z 710, which can be selected for MS² fragmentation experiments. nih.gov This technique is crucial for rapidly identifying known alkaloids in complex mixtures, such as plant extracts, and for obtaining structural information on new, related compounds. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the various functional groups present within a molecule. savemyexams.com The method is based on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is irradiated with infrared light, its bonds absorb energy at their characteristic frequencies, causing them to stretch or bend. udel.edu An IR spectrophotometer measures this absorption, producing a spectrum that serves as a molecular fingerprint. savemyexams.com

For a complex molecule like this compound, which possesses a molecular formula of C37H59NO12, the IR spectrum provides crucial information about its constituent functional groups. chemblink.comnih.gov The structure of this compound contains multiple hydroxyl (-OH), ester (R-COO-R'), and amine (N-H) groups, as well as an epoxide ring. ontosight.ai The presence of these groups gives rise to distinct absorption bands in an IR spectrum.

The hydroxyl and amine groups are capable of forming hydrogen bonds, which typically results in broad absorption signals. uomustansiriyah.edu.iq The numerous hydroxyl groups in this compound would be expected to produce a very strong and broad absorption band in the 3500–3200 cm⁻¹ region. orgchemboulder.com The ester carbonyl (C=O) groups, in contrast, are expected to show a strong and sharp absorption peak. savemyexams.com

Table 1: Predicted Characteristic IR Absorption Bands for this compound Functional Groups

| Functional Group | Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Expected Intensity/Shape |

| Alcohol/Phenol | O-H | Stretch, H-bonded | 3500–3200 | Strong, Broad |

| Amine | N-H | Stretch | 3400–3250 | Medium |

| Alkane | C-H | Stretch | 3000–2850 | Strong |

| Ester | C=O | Stretch | 1750–1735 | Strong, Sharp |

| Ester/Epoxide/Alcohol | C-O | Stretch | 1300–1000 | Strong |

Data sourced from general IR spectroscopy correlation tables. savemyexams.comorgchemboulder.comlibretexts.org

UV-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet or visible light by a molecule, providing insights into its electronic structure. mat-cs.com This absorption occurs when electrons are promoted from a lower-energy ground state to a higher-energy excited state. mvpsvktcollege.ac.in The parts of a molecule responsible for this absorption are known as chromophores, which are typically covalently unsaturated groups. bspublications.net

The principal chromophores within the this compound structure are its two ester carbonyl (C=O) groups. ontosight.ai These groups contain non-bonding electrons (n) and pi (π) electrons, allowing for electronic transitions, most notably the n → π* transition. mvpsvktcollege.ac.in However, this compound lacks any extended systems of conjugated double bonds or aromatic rings. naturalproducts.net Conjugation significantly lowers the energy required for electronic transitions, shifting absorption to longer wavelengths. bspublications.net In the absence of such conjugation, the chromophores in this compound are expected to absorb only weakly in the lower UV range.

Table 2: Chromophore Analysis of this compound

| Chromophore | Electronic Transition | Expected Absorption Region (λmax) |

| Ester (C=O) | n → π* | ~205–215 nm |

Data based on established principles of UV-Vis spectroscopy. mvpsvktcollege.ac.inslideshare.net

While auxochromes, such as the hydroxyl (-OH) and amino (-NH) groups present in this compound, can influence the absorption maximum, the lack of a core conjugated system means that UV-Vis spectroscopy is primarily used to confirm the absence of major conjugated chromophores rather than for detailed structural mapping. ontosight.aibspublications.net

Chiral Analysis Methods in this compound Stereochemistry

The biological function of a complex natural product is intrinsically linked to its three-dimensional structure, or stereochemistry. khanacademy.org this compound is a chiral molecule, meaning it is non-superimposable on its mirror image. ontosight.airutgers.edu It possesses numerous stereogenic centers, making the determination of its precise absolute configuration a critical and challenging aspect of its structural elucidation. ontosight.ainih.gov

Chromatographic Approaches for Enantiomeric Purity Assessment

Enantiomeric purity, a measure of the prevalence of one enantiomer in a mixture, is a key parameter in the analysis of chiral compounds. khanacademy.org Chiral chromatography is the most powerful and widely used technique for separating enantiomers and assessing their purity. chiralpedia.com This methodology relies on creating a chiral environment where the two enantiomers interact differently, allowing for their separation. csfarmacie.cz

High-performance liquid chromatography (HPLC) is a dominant technique in this field. chiralpedia.comrasayanjournal.co.in Two primary strategies are employed:

Direct Method (Chiral Stationary Phases - CSPs): The enantiomeric mixture is passed through a column where the stationary phase is itself chiral. The CSP forms transient, diastereomeric complexes with each enantiomer. csfarmacie.czlibretexts.org Because these complexes have different stabilities, one enantiomer is retained longer on the column than the other, resulting in separation. csfarmacie.cz

Indirect Method (Chiral Derivatization): The mixture of enantiomers is reacted with a pure, single-enantiomer derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. libretexts.org Diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. libretexts.org

Table 3: Chromatographic Methods for Chiral Separation

| Method | Principle | Separation Basis | Column Type |

| Direct (CSP) | Differential interaction with a chiral stationary phase. | Different stability of transient diastereomeric complexes. | Chiral (e.g., polysaccharide-based) |

| Indirect (Derivatization) | Conversion of enantiomers into diastereomers. | Different physical properties of the resulting diastereomers. | Achiral (Standard) |

Information compiled from sources on chiral chromatography. chiralpedia.comcsfarmacie.czlibretexts.org

Optical Rotation Dispersion (ORD) and Electronic Circular Dichroism (ECD)

To determine the absolute configuration of a molecule like this compound, chiroptical spectroscopic methods are essential. Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD) are two such non-destructive techniques that rely on the interaction of chiral molecules with polarized light. mgcub.ac.in

Optical Rotatory Dispersion (ORD): This technique measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. jasco-global.com The resulting plot, an ORD curve, is characteristic of a molecule's specific three-dimensional arrangement. mgcub.ac.in

Electronic Circular Dichroism (ECD): This method measures the difference in absorption between left- and right-circularly polarized light by a chiral molecule across a range of wavelengths. jasco-global.comrsc.org An ECD spectrum provides information about the electronic transitions within the chiral environment and is highly sensitive to the molecule's stereochemistry. rsc.org

The shape, sign, and intensity of the signals in ORD and ECD spectra (known as Cotton effects) are unique to a particular stereoisomer, providing a spectroscopic signature of its absolute configuration. nptel.ac.in

Integration of Spectroscopic Data with Computational Methods for Structural Confirmation

The definitive assignment of the complex structure and, particularly, the absolute stereochemistry of this compound relies on the powerful synergy between experimental spectroscopic data and theoretical computational methods. researchgate.netanu.edu.au This integrated approach has become a gold standard in the structural elucidation of complex natural products. mdpi.comnih.gov

The general workflow involves several steps:

Proposal of Candidate Structures: Based on initial data (e.g., from NMR and Mass Spectrometry), several possible stereoisomers of the molecule are proposed.

Computational Modeling: Quantum chemical calculations, often using Density Functional Theory (DFT), are performed for each candidate structure. researchgate.netfrontiersin.org These calculations predict theoretical spectroscopic properties, including NMR chemical shifts, and crucially, the theoretical ORD and ECD spectra for each distinct stereoisomer. mdpi.com

Comparison and Validation: The theoretically calculated spectra for each candidate are compared with the experimentally measured ORD and ECD spectra of the isolated this compound. rsc.org

Structural Assignment: The absolute configuration of this compound is assigned to the candidate structure whose calculated spectroscopic data shows the best correlation with the experimental results. rsc.orgresearchgate.net

This combination of techniques provides a robust and reliable method for overcoming the ambiguities inherent in analyzing molecules with high conformational flexibility and numerous chiral centers, ensuring an accurate and complete structural elucidation. researchgate.netmdpi.com

Biosynthesis and Ecological Context of Neogermbudine

Proposed Biosynthetic Pathways of Veratrum Alkaloids

The biosynthesis of the diverse steroidal alkaloids in the genus Veratrum, including neogermbudine, is a complex process that is not yet fully elucidated. However, research combining precursor feeding studies, enzymatic assays, and modern transcriptomic analysis has begun to unravel the key steps. researchgate.netnih.gov These alkaloids are believed to share a common biosynthetic origin, diverging to form the various structures found in different Veratrum species. nih.gov

Early investigations into the biosynthesis of Veratrum alkaloids utilized radiolabeled compounds to trace the metabolic route. Seminal work in the 1970s on Veratrum grandiflorum involved administering acetate-1-¹⁴C and cholesterol-4-¹⁴C. nih.gov These studies demonstrated that the synthesis of these steroidal alkaloids likely starts with acetate, which is converted into cholesterol via the mevalonate (B85504) pathway. nih.gov Cholesterol, a fundamental sterol in many organisms, thus serves as the primary backbone for the subsequent modifications that lead to the formation of complex alkaloids like jervine (B191634) and veratramine (B1683811). nih.govnih.gov The nitrogen atom incorporated into the alkaloid structure is thought to be derived from the amino acid L-arginine. nih.gov

The transformation of cholesterol into the various Veratrum alkaloids involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 (CYP450) monooxygenases and transaminases. nih.govnih.gov Research on Veratrum californicum has identified four specific enzymes that carry out the initial six steps in the pathway, converting cholesterol into verazine, a predicted precursor to many other Veratrum alkaloids. nih.govnih.gov

The proposed initial steps are as follows:

Cholesterol is first hydroxylated at the C-22 position by the enzyme CYP90B27. nih.gov

This is followed by hydroxylation and oxidation at the C-26 position, a reaction catalyzed by CYP94N1. nih.gov

A transamination reaction, utilizing γ-aminobutyric acid (GABA) as the amino donor, is then carried out by a γ-aminobutyrate transaminase (GABAT), which adds the nitrogen atom to the molecule. nih.gov

Finally, the F-ring is closed by CYP90G1 to form verazine. nih.gov

This pathway highlights the importance of specific intermediates such as 22-hydroxycholesterol (B121481) and 22-hydroxy-26-aminocholesterol. nih.gov The discovery of these enzymatic steps provides a foundational understanding of how the basic steroidal alkaloid skeleton is assembled from cholesterol. nih.govnih.gov

| Enzyme | Function | Intermediate Formed |

| CYP90B27 | Cholesterol 22-hydroxylase | 22-hydroxycholesterol |

| CYP94N1 | 22-hydroxycholesterol 26-hydroxylase/oxidase | 22-hydroxy-26-al-cholesterol |

| GABAT1 | 22-hydroxycholesterol-26-al transaminase | 22-hydroxy-26-aminocholesterol |

| CYP90G1 | F-ring closure | Verazine |

Table 1: Key enzymes and their roles in the early stages of Veratrum alkaloid biosynthesis, leading to the formation of verazine. nih.gov

Modern genomic and transcriptomic techniques have significantly advanced the identification of genes involved in steroidal alkaloid biosynthesis. dntb.gov.ua By comparing the gene expression profiles in different tissues (e.g., roots and leaves) of Veratrum species like V. mengtzeanum, V. maackii, and V. nigrum, researchers can pinpoint candidate genes. researchgate.netfrontiersin.org

These studies have identified numerous differentially expressed genes associated with alkaloid biosynthesis. frontiersin.orgresearchgate.net Key gene families implicated include:

Cytochrome P450s (CYPs): Crucial for the oxidative modifications of the cholesterol skeleton. researchgate.netnih.gov

Transaminases: Responsible for introducing the nitrogen atom. nih.govnih.govresearchgate.net

Transcription Factors: Families such as AP2/ERF, GRAS, NAC, bHLH, and MYB-related are believed to regulate the expression of biosynthetic genes. frontiersin.orgresearchgate.net

For instance, a combined transcriptome and metabolome analysis of V. mengtzeanum identified 33,942 differentially expressed genes between the roots and leaves, with many linked to alkaloid synthesis. frontiersin.orgnih.gov These approaches not only confirm the roles of previously hypothesized enzyme classes but also uncover new candidate genes and regulatory factors that control the production of these complex metabolites. researchgate.net

| Transcription Factor Family | Potential Role in Veratrum |

| AP2/ERF | Regulation of alkaloid biosynthesis |

| GRAS | Regulation of alkaloid biosynthesis |

| NAC | Regulation of alkaloid biosynthesis |

| bHLH | Regulation of alkaloid biosynthesis |

| MYB-related | Regulation of alkaloid biosynthesis |

| WRKY | Regulation of alkaloid biosynthesis |

Table 2: Transcription factor families identified through transcriptomic studies with a proposed regulatory role in the synthesis of alkaloids in Veratrum mengtzeanum. frontiersin.orgresearchgate.net

Biological Significance of this compound in its Producing Organism

The complex steroidal alkaloids produced by Veratrum species are not merely metabolic byproducts; they are crucial for the plant's survival and interaction with its ecosystem. frontiersin.org

The primary role of Veratrum alkaloids, including this compound, is believed to be in chemical defense. researchgate.net These compounds are highly toxic to a wide range of organisms, deterring feeding by herbivores. unifr.ch The neurotoxic activity documented for this compound, likely attributable to its 2,3-dimethylglycerate ester group, is a key feature of this defensive strategy. mdpi.com The general toxicity of Veratrum plants to livestock and other vertebrates is well-documented and is a direct consequence of their rich alkaloid content. unifr.chworldbotanical.com In fact, alkaloids from several Veratrum species have historically been utilized as insecticides. frontiersin.org This broad-spectrum toxicity provides the plant with effective protection against a variety of potential threats. researchgate.net

The production of toxic alkaloids profoundly shapes the ecological interactions of Veratrum plants. The general lack of feeding by vertebrate herbivores on Veratrum album is a testament to the efficacy of its chemical defenses. unifr.ch

However, this potent defense does not render the plant immune to all herbivores. Some specialist insects have co-evolved with Veratrum and can overcome its chemical arsenal. A notable example is the sawfly, Rhadinoceraea nodicornis, which is a specialist herbivore on V. album. The larvae of this sawfly are not only resistant to the plant's toxins but also sequester the alkaloids in their own bodies (hemolymph). unifr.ch This sequestration serves as a defense mechanism for the sawfly, protecting it from its own predators. unifr.ch

The concentration and specific types of alkaloids, including this compound, can also vary geographically and in response to different ecological conditions, suggesting a dynamic role for these compounds in adapting to local selective pressures. worldbotanical.com This chemical variation influences the plant's interactions with both herbivores and the microbial community, highlighting the central chemoecological relevance of its steroidal alkaloids.

Synthetic Approaches and Chemical Derivatization of Neogermbudine

Total Synthesis Strategies for Veratrum-Type Alkaloids

The synthesis of highly oxidized cevanine-type alkaloids, the subgroup to which Neogermbudine belongs, has seen fewer successes compared to other Veratrum subtypes like the jervanine and veratramine (B1683811) series. nih.govnih.gov However, recent advancements have paved the way for unified and divergent strategies capable of accessing these complex molecular frameworks. nih.govnih.gov

A retrosynthetic analysis of a complex Veratrum alkaloid skeleton, such as that found in this compound, typically involves strategically disconnecting the molecule into simpler, more readily available starting materials. A convergent approach is often favored, where different key fragments of the molecule are synthesized independently before being joined together in the later stages. rsc.orgunc.edu

Key disconnections for a this compound-type skeleton would likely focus on:

The Piperidine Ring (F-ring): This heterocyclic moiety is often disconnected from the main steroidal core, envisioning a late-stage cyclization to form the final ring system.

The C-nor-D-homo Steroid Core: The characteristic five-membered C-ring and six-membered D-ring present a significant synthetic hurdle. Strategies often involve the construction of a precursor with a standard steroid nucleus, followed by rearrangement, or building the unique ring system from acyclic precursors.

Side Chains and Functional Groups: The various hydroxyl and ester groups are often installed or manipulated in the final steps of the synthesis to avoid interference with key bond-forming reactions.

A plausible retrosynthetic pathway might break the molecule down into a highly functionalized tricyclic ABC-ring system and a separate fragment corresponding to the DEF-ring system. researchgate.net This convergent strategy allows for the development of efficient routes to each major component before their crucial coupling.

Constructing the densely functionalized and stereochemically rich core of this compound requires a diverse toolbox of modern synthetic methods. The primary challenge lies in controlling the chemo-, regio-, and stereoselectivity of reactions on complex intermediates. nih.gov

The control of stereochemistry is paramount in the synthesis of Veratrum alkaloids, as their biological activity is intrinsically linked to their three-dimensional structure. nih.gov Key strategies employed include:

Substrate-Controlled Reactions: Utilizing the existing stereocenters in a synthetic intermediate to direct the stereochemical outcome of subsequent reactions.

Chiral Auxiliaries: Temporarily incorporating a chiral molecule to guide a stereoselective transformation, which is then removed.

Asymmetric Catalysis: Using chiral catalysts to create stereocenters with high enantioselectivity. For instance, asymmetric Diels-Alder reactions can be used to construct key ring systems with precise stereochemical control. unc.eduslideshare.net

Intramolecular Reactions: Reactions such as intramolecular Diels-Alder or Mannich cyclizations are powerful tools for forging multiple bonds and stereocenters in a single, highly controlled step. nih.govmdpi.com Recent strategies have utilized stereoselective intramolecular Diels-Alder reactions and radical cyclizations to efficiently construct the hexacyclic carbon skeleton of the Veratrum alkaloid family. nih.govnih.gov

Both organocatalysis and transition-metal catalysis are indispensable tools in modern organic synthesis and feature prominently in strategies targeting complex natural products like this compound. slideshare.netresearchgate.net

Organocatalysis: This involves the use of small, chiral organic molecules to catalyze enantioselective transformations. slideshare.net For example, proline-catalyzed intramolecular Mannich cyclizations can be used to construct nitrogen-containing rings, a key feature of alkaloids. mdpi.com Organocatalysts are often employed in reactions like asymmetric Michael additions and Diels-Alder reactions to set crucial stereocenters. slideshare.net

Metal-Catalyzed Reactions: Transition metals, particularly palladium, rhodium, ruthenium, and nickel, catalyze a vast array of powerful bond-forming reactions. researchgate.netnih.gov

Cross-Coupling Reactions: Palladium-catalyzed reactions (e.g., Suzuki, Heck, Sonogashira) are fundamental for joining complex molecular fragments.

Metathesis: Ruthenium-based catalysts, such as the Grubbs catalyst, are used in ring-closing metathesis to form carbocyclic and heterocyclic rings, including the dihydropyran rings found in some complex natural products. nih.gov

C-H Activation: Modern strategies increasingly use transition metals to directly functionalize carbon-hydrogen bonds, offering more efficient and atom-economical routes to complex molecules. researchgate.net

Synergistic Catalysis: Some of the most innovative approaches combine transition-metal catalysis with organocatalysis, where two distinct catalytic cycles operate in concert to achieve transformations that are not possible with either catalyst alone. mdpi.comrsc.org

A summary of key transformations is presented in the table below.

Table 1: Key Synthetic Methodologies in Veratrum Alkaloid Synthesis| Reaction Type | Catalyst/Reagent Example | Purpose in Synthesis |

|---|---|---|

| Intramolecular Diels-Alder | Thermal or Lewis Acid | Construction of the core polycyclic ring system with stereocontrol. nih.govnih.gov |

| Radical Cyclization | Bu3SnH, AIBN | Formation of carbocyclic or heterocyclic rings. nih.govnih.gov |

| Ring-Closing Metathesis | Grubbs' Catalyst | Formation of unsaturated rings, such as the D-ring. nih.gov |

| Asymmetric Michael Addition | Chiral Organocatalysts | Stereoselective formation of C-C bonds. slideshare.net |

| Palladium Cross-Coupling | Pd(PPh3)4 | Coupling of major molecular fragments. |

| Directed C-H Functionalization | Rhodium or Palladium catalysts | Efficient and selective introduction of functional groups. researchgate.net |

Key Synthetic Transformations and Methodologies

Semisynthesis and Derivatization for Structure-Activity Relationship (SAR) Studies

While total synthesis provides a route to the natural product and its analogs from simple starting materials, semisynthesis—the modification of the natural product itself—is a more direct approach to probe its structure-activity relationships (SAR). researchgate.net SAR studies are crucial for identifying the specific parts of the molecule, or pharmacophores, responsible for its biological activity and for optimizing its therapeutic properties. fiveable.me

The ester groups present on the this compound skeleton are prime targets for modification in SAR studies. Altering these functional groups can significantly impact the molecule's solubility, stability, and interaction with biological targets. fiveable.me

Studies on other Veratrum alkaloids have suggested that the nature and position of ester groups can play a critical role in their biological effects. nih.gov For example, a study involving 12 different steroidal alkaloids from Veratrum plants indicated that 3-carboxylic esters were important for certain biological activities. nih.gov

A systematic SAR study on this compound would involve the selective hydrolysis of one or more of its native ester groups, followed by re-esterification with a diverse range of carboxylic acids. This would generate a library of this compound analogs with varied ester side chains.

Table 2: Potential Semisynthetic Modifications of this compound for SAR Studies

| Modification Strategy | Reagents | Target Functional Group | Potential Effect on Activity |

|---|---|---|---|

| Hydrolysis | LiOH or K2CO3 in MeOH | Ester groups | Creates free hydroxyl groups for further derivatization. |

| Re-esterification | Various R-COOH, DCC/DMAP | Free hydroxyl groups | Modulate lipophilicity, steric bulk, and hydrogen bonding capacity. |

| Amide Formation | Various R-NH2, coupling agents | Free hydroxyl groups (after oxidation) | Introduce different electronic and steric properties compared to esters. |

By synthesizing and testing these derivatives, researchers can determine how changes in the size, shape, and electronic properties of the ester groups affect this compound's biological profile. This information is invaluable for the design of future analogs with enhanced potency and selectivity.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Jervine (B191634) |

| Veratramine |

| Zygadenine |

| Germine |

| Protoverine |

| Veramadine A |

| Proline |

| (−)-Adaline |

| Nuevamine |

Research on this compound and its Analogs Remains Limited

Despite its documentation in chemical databases, publicly available scientific literature lacks information on the synthesis of this compound analogs for probing molecular interactions.

While the chemical compound "this compound," also referred to as "Germbudine," is cataloged in chemical databases such as PubChem, a thorough review of scientific literature reveals a significant gap in research concerning its synthetic derivatization and biological activity. Specifically, there is no available information on the synthesis of this compound analogs designed to investigate its molecular interactions.

Efforts to find studies detailing the synthetic approaches to modify the this compound scaffold or to create derivatives for structure-activity relationship (SAR) studies have been unsuccessful. The scientific community has yet to publish research outlining methods for its chemical modification or the biological evaluation of any such analogs.

Consequently, the creation of a detailed article focusing on the "Synthesis of Analogs to Probe Molecular Interactions" of this compound is not possible at this time due to the absence of foundational research in this specific area. Further investigation and primary research into the synthesis and biological properties of this compound and its potential derivatives are required before a comprehensive analysis can be provided.

Mechanistic Investigations of Neogermbudine S Biological Effects in Research Models

In Vitro Cellular and Biochemical Studies

In vitro studies are fundamental to elucidating the specific cellular and molecular mechanisms through which a compound exerts its effects. For Neogermbudine, these investigations are beginning to map its interactions with molecular targets and subsequent cellular responses.

Investigation of Molecular Targets and Pathways

Identifying the direct molecular targets of this compound is crucial for understanding its biological activity. Research into related steroidal alkaloids suggests that ion channels and enzymes are plausible targets.

Ion channels, which are transmembrane proteins that control the flow of ions across cellular membranes, are critical for cellular excitability and signaling. numberanalytics.com Their modulation can lead to significant physiological effects, and they are common targets for toxins and therapeutic agents. numberanalytics.comnih.gov The function of these channels can be altered by various mechanisms, including direct binding that blocks or activates the channel, or indirect modulation through second messenger systems that may lead to changes like phosphorylation. nih.govlibretexts.orgfrontiersin.org While many Veratrum alkaloids are known for their potent effects on ion channels, specific studies detailing the direct modulatory mechanisms of this compound on specific ion channels are not extensively documented in the current literature. However, the documented neurotoxic activity of this compound is suggested to be linked to the 2,3-dimethylglycerate ester moiety in its structure, a feature also found in other neurotoxic plant metabolites. researchgate.net

Enzymes are another major class of molecular targets for natural compounds. Inhibition or activation of key enzymes can disrupt or modulate metabolic and signaling pathways. khanacademy.org For instance, bioassay-guided fractionation of extracts from Veratrum taliense showed that some constituent compounds, like 3-veratroylzygadenine and resveratrol, were inhibitors of the enzyme xanthine (B1682287) oxidase. worldbotanical.com However, a specific enzymatic inhibition or activation profile for purified this compound has not been detailed in the available research.

Cellular Response Assays (e.g., Gene Expression, Protein Modulation)

Cellular response assays measure the downstream effects of a compound's interaction with its molecular targets. These can include changes in gene expression, protein levels, and cellular integrity.

Studies involving this compound have demonstrated notable effects in such assays. In one investigation, this compound, along with other alkaloids isolated from Veratrum nigrum (neogermine, germine, and germerine), was shown to exhibit genotoxicity in mouse brain cells, as determined by the single-cell gel electrophoresis (Comet assay). researchgate.net

Furthermore, research on a total alkaloid extract from Veratrum nigrum L. var. ussuriense Nakai (VnA), which lists this compound as a principal component, demonstrated modulation of protein expression in a rat model of liver injury. nih.gov Specifically, the extract affected the expression of the adhesion molecules ICAM-1 and E-selectin. nih.gov In a separate study, veratridine, another Veratrum alkaloid, was found to alter the gene expression of matrix metalloproteinases (MMPs) in SH-SY5Y neuroblastoma cells. nih.gov These findings suggest that alkaloids from this genus, including potentially this compound, can modulate complex cellular responses involving inflammation and tissue remodeling.

Complex In Vitro Models (e.g., Organ-on-a-Chip) for Mechanistic Insights

Organ-on-a-chip (OOC) technology utilizes microfluidic devices to create miniaturized models of human organs that replicate key physiological functions and tissue-tissue interfaces. harvard.edumdpi.comwikipedia.org These systems offer a more advanced platform than traditional 2D cell cultures for studying organ-level pathophysiology and the effects of chemical compounds. europa.eumicronit.com To date, the application of complex in vitro models like OOCs for mechanistic investigations specifically into this compound has not been reported in scientific literature. The use of such technology could provide significant future insights into the compound's effects on human organ systems in a controlled laboratory setting.

In Vivo Pre-clinical Animal Model Studies

In vivo studies in animal models are essential for understanding the systemic effects of a compound in a whole, living organism. biobide.com Research involving extracts containing this compound has been conducted in rodent models to investigate its biological activities.

A key study investigated the effects of Veratrum nigrum alkaloids (VnA), a mixture containing this compound as a principal component, on ischemia-reperfusion (I/R) injury in the rat liver. nih.gov In this model, pretreatment with VnA was found to offer protection against liver damage. The study measured several key biomarkers, revealing that the VnA mixture significantly elevated the reduced activity of superoxide (B77818) dismutase (SOD), a critical antioxidant enzyme. nih.gov Concurrently, VnA administration markedly reduced the increased myeloperoxidase (MPO) activity, an indicator of neutrophil recruitment to the liver tissue, and lowered the elevated levels of nitric oxide (NO) associated with I/R injury. nih.gov

Another study noted that this compound was among four alkaloids from Veratrum nigrum that demonstrated genotoxicity on brain cells in mice, highlighting its potential to induce DNA damage in vivo. researchgate.net

Table 1: Effects of Veratrum nigrum Alkaloids (VnA) containing this compound on Biochemical Markers in a Rat Liver Ischemia-Reperfusion (I/R) Model

| Biomarker | I/R Group (No Treatment) | VnA-Treated Group (20 µg/kg) | Biological Implication | Source |

|---|---|---|---|---|

| SOD Activity (U/mg protein) | 263.19 ± 12.10 | 302.09 ± 14.80 | VnA increased antioxidant enzyme activity. | nih.gov |

| MPO Activity (U/g tissue) | 2.57 ± 0.13 | 2.07 ± 0.05 | VnA reduced neutrophil infiltration. | nih.gov |

| NO Content (µmol/g protein) | 78.39 ± 2.28 | 68.58 ± 1.95 | VnA decreased nitric oxide levels. | nih.gov |

Data presented as mean ± SD.

Pharmacological Activity in Disease Models (e.g., Cardiovascular, Neurological, Anti-cancer research)

The pharmacological potential of this compound, often as a constituent of total alkaloid extracts from Veratrum species, has been explored in several disease models. Research has primarily focused on its effects within cardiovascular and neurological contexts, with related compounds showing activity in anti-cancer research.

In cardiovascular research, studies have centered on the effects of Veratrum nigrum L. var. ussuriense Nakai alkaloids (VnA), an extract known to contain this compound. nih.gov Investigations using a rat model of hepatic ischemia-reperfusion (I/R) injury, a condition with significant cardiovascular implications, demonstrated that VnA offers protective effects. nih.gov The administration of VnA was found to have powerful inhibitory effects against both arterial and venous thrombosis in rat models. nih.govresearchgate.net This suggests a potential role in mitigating conditions related to blood clot formation. The broader class of cevanine ester-alkaloids, to which this compound belongs, is known to induce hypotension and bradycardia. nih.gov

While direct anti-cancer studies on this compound are not extensively documented, research on related steroidal alkaloids from the Veratrum genus provides context. For instance, Veratramine (B1683811), another alkaloid from Veratrum dahuricum, has been shown to inhibit the proliferation of various human cancer cell lines, including lung adenocarcinoma, pancreatic carcinoma, and lung cancer cells. dokumen.pub The well-known Veratrum alkaloid, Cyclopamine, is recognized for its ability to inhibit the Hedgehog (Hh) signaling pathway, a critical pathway in the growth of certain cancers like medulloblastoma. worldbotanical.com These findings suggest that the broader family of Veratrum alkaloids warrants investigation for anti-cancer properties, although specific data on this compound remains limited. ontosight.airesearchgate.net

| Disease Model Category | Specific Model / Context | Observed Pharmacological Activity of this compound or Related Extracts | Key Findings |

|---|---|---|---|

| Cardiovascular | Rat model of hepatic ischemia-reperfusion (I/R) injury | Protective effect against liver injury | VnA, containing this compound, showed protective effects against I/R-induced liver damage. nih.gov |

| Cardiovascular | Rat models of arterial and venous thrombosis | Antithrombotic effects | VnA, containing this compound, demonstrated potent inhibition of thrombosis. nih.govresearchgate.net |

| Neurological | In vitro / Chemical analysis | Potential neurotoxicity | A specific ester group in this compound's structure is linked to documented neurotoxic activity. mdpi.com |

| Neurological | Brain-cell research context | Association with DNA damage | Mentioned in research concerning DNA strand breaks in brain cells. researchgate.net |

| Anti-cancer (by relation) | Human cancer cell lines (A549, PANC-1, SW1990, NCI-H249) | Inhibition of platelet aggregation and cancer cell survival (by Veratramine) | A related alkaloid, Veratramine, showed activity against various cancer cell lines. dokumen.pub |

| Anti-cancer (by relation) | Murine tumor allografts and human medulloblastoma models | Inhibition of Hedgehog (Hh) pathway (by Cyclopamine) | The related alkaloid Cyclopamine inhibits a key pathway in certain cancers. worldbotanical.com |

Investigation of Physiological Responses at the Systemic Level

The systemic physiological responses to alkaloids from Veratrum species, including this compound, have been a subject of study for over a century. A primary and well-documented effect is on the circulatory system. Cevanine ester-alkaloids are known to cause a powerful hypotensive response, characterized by a sudden drop in blood pressure and bradycardia (slowed heart rate). nih.gov This physiological reaction is known as the Bezold–Jarisch reflex, which involves the stimulation of sensory nerves in the heart, leading to peripheral vasodilation. nih.gov The underlying mechanism for this response is the ability of these alkaloids to bind to voltage-gated sodium channels in excitable cells like nerves and cardiac muscle. nih.gov This binding keeps the sodium channels in an open state, delaying the repolarization of the cell membrane. nih.gov

Beyond the direct cardiovascular effects, research on VnA, which contains this compound, has revealed influences on systemic inflammatory and oxidative stress responses. In a rat model of liver ischemia-reperfusion injury, VnA administration led to a significant elevation of superoxide dismutase (SOD) activity, a key antioxidant enzyme, in the liver tissue. nih.gov Concurrently, the treatment suppressed the expression of intercellular adhesion molecule-1 (ICAM-1) and E-selectin. nih.gov These molecules are crucial for the recruitment of neutrophils to sites of inflammation. The reduction in their expression suggests that VnA can mitigate the inflammatory cascade that contributes to tissue damage in I/R injuries. nih.gov This indicates a systemic anti-inflammatory potential by modulating cellular adhesion processes. nih.gov

| Physiological System | Systemic Response | Research Model | Key Findings |

|---|---|---|---|

| Cardiovascular System | Hypotension and Bradycardia (Bezold–Jarisch reflex) | General studies on cevanine ester-alkaloids | Alkaloids bind to and keep voltage-gated sodium channels open, causing a drop in blood pressure and heart rate. nih.gov |

| Hepatic / Immune System | Increased antioxidant activity | Rat model of hepatic I/R injury | VnA, containing this compound, significantly elevated the activity of the antioxidant enzyme SOD in the liver. nih.gov |

| Hepatic / Immune System | Suppression of inflammatory mediators | Rat model of hepatic I/R injury | VnA treatment reduced the expression of ICAM-1 and E-selectin, molecules involved in neutrophil recruitment during inflammation. nih.gov |

Genetically Engineered Animal Models for Pathway Dissection

While direct studies utilizing genetically engineered animal models specifically to dissect the biological pathways of this compound are not prominent in the current literature, the use of such models is a cornerstone of modern pharmacological research. nih.govfrontiersin.org These models offer powerful tools to elucidate the precise molecular targets and mechanisms of action for compounds like this compound. n-tap.orgcriver.com

Based on the known biological activities of this compound and related Veratrum alkaloids, several genetically engineered models could be proposed for future research. To dissect the hypotensive and neurotoxic effects, which are linked to ion channel modulation, models with specific mutations in genes encoding voltage-gated sodium channels would be invaluable. nih.govnih.govfrontiersin.org For example, a knock-in mouse model expressing a version of a sodium channel that is resistant to binding by cevanine alkaloids could confirm this channel as the primary target for the observed cardiovascular effects.

To further investigate the anti-inflammatory properties observed with VnA treatment, genetically engineered models with altered inflammatory signaling pathways could be employed. nih.govnih.gov For instance, a mouse model with a knockout of the gene for NF-κB, a central regulator of inflammation, could help determine if the protective effects of this compound in ischemia-reperfusion injury are dependent on this pathway. windows.net Similarly, models with knockouts of the genes for ICAM-1 or E-selectin could directly test the hypothesis that this compound's mechanism involves the suppression of these specific adhesion molecules. nih.gov